methyl 3-(3-hydroxycyclohexyl)propanoate, Mixture of diastereomers
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Overview
Description
Methyl 3-(3-hydroxycyclohexyl)propanoate, Mixture of diastereomers, is a complex organic compound with the molecular formula C10H18O3 and a molecular weight of 186.2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-hydroxycyclohexyl)propanoate typically involves the esterification of 3-(3-hydroxycyclohexyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The mixture of diastereomers is obtained due to the presence of chiral centers in the cyclohexyl ring.
Industrial Production Methods
Industrial production of methyl 3-(3-hydroxycyclohexyl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is achieved through distillation and recrystallization techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydroxycyclohexyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-oxocyclohexyl)propanoic acid or 3-(3-carboxycyclohexyl)propanoic acid.
Reduction: Formation of 3-(3-hydroxycyclohexyl)propanol.
Substitution: Formation of 3-(3-chlorocyclohexyl)propanoate or 3-(3-bromocyclohexyl)propanoate.
Scientific Research Applications
Methyl 3-(3-hydroxycyclohexyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3-hydroxycyclohexyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors in the body.
Comparison with Similar Compounds
Methyl 3-(3-hydroxycyclohexyl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(3-hydroxyphenyl)propanoate: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Methyl 3-(3-hydroxycyclopentyl)propanoate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Methyl 3-(3-hydroxycyclohexyl)butanoate: Similar structure but with a butanoate group instead of a propanoate group.
The uniqueness of methyl 3-(3-hydroxycyclohexyl)propanoate lies in its specific ring structure and the presence of multiple chiral centers, which result in a mixture of diastereomers with distinct properties.
Properties
CAS No. |
70260-41-2 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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